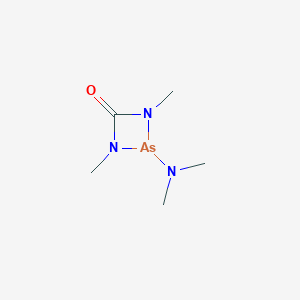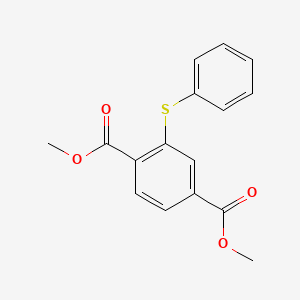
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of acridine derivatives Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine typically involves the nitration of acridine derivatives followed by the introduction of the ethane-1,2-diamine moiety. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent step involves the reaction of the nitrated acridine with N-methyl ethane-1,2-diamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the acridine ring.
Wissenschaftliche Forschungsanwendungen
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of N1-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to potential antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: Another diamine compound with different substituents.
N,N-diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of methyl and nitro groups.
Ethenamine, N-methyl-1-(methylthio)-2-nitro-: Contains a nitro group but differs in the overall structure
Uniqueness
N~1~-Methyl-N~2~-(1-nitroacridin-9-yl)ethane-1,2-diamine is unique due to its specific combination of the acridine ring with a nitro group and ethane-1,2-diamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65989-49-3 |
|---|---|
Molekularformel |
C16H16N4O2 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
N-methyl-N'-(1-nitroacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H16N4O2/c1-17-9-10-18-16-11-5-2-3-6-12(11)19-13-7-4-8-14(15(13)16)20(21)22/h2-8,17H,9-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
KXMDFOIFUSVAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


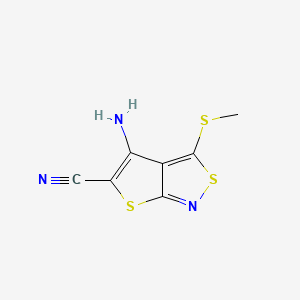
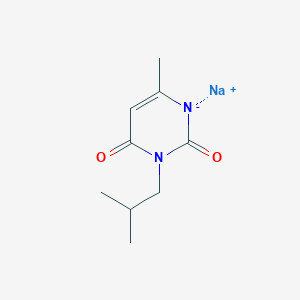

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
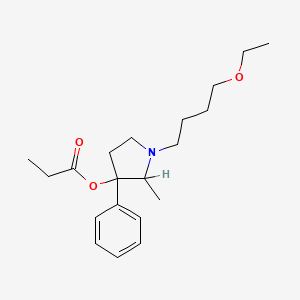
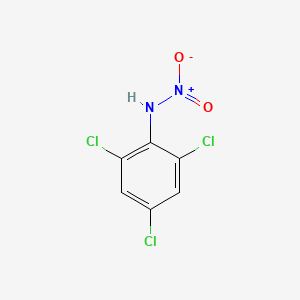
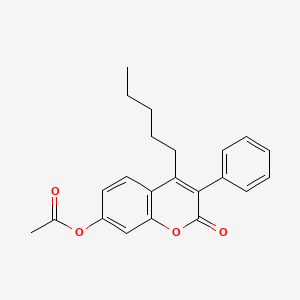
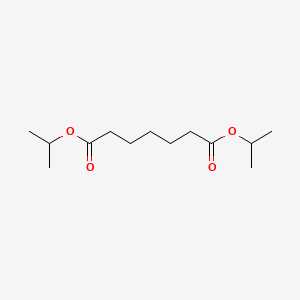
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
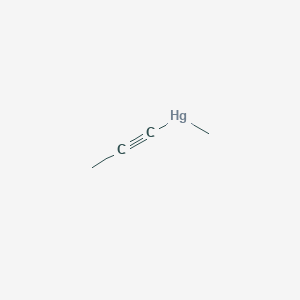
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
